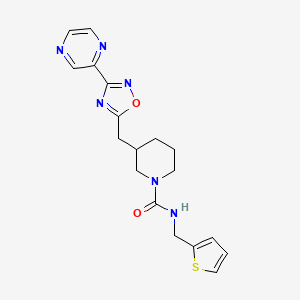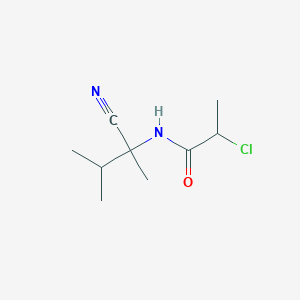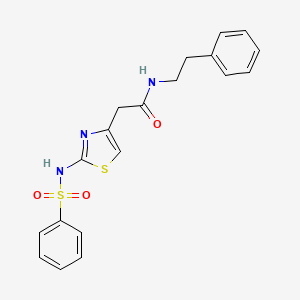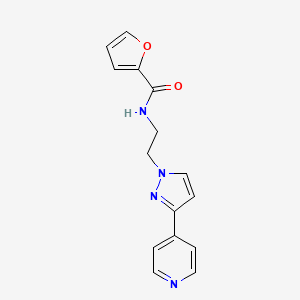
2-(2,3-ジオキソインドール-1-イル)酢酸ベンジル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(2,3-dioxoindol-1-yl)acetate, also known as benzyl oxindole-3-acetate, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of oxindole derivatives, which have been shown to exhibit a wide range of biological activities.
作用機序
Target of Action
Benzyl 2-(2,3-dioxoindol-1-yl)acetate is a derivative of indolin-2-one . The primary targets of this compound are acetylcholine esterase (AChE) enzymes . AChE is a critical enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
The compound interacts with AChE enzymes, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, increasing its concentration and prolonging its action . The structure of Benzyl 2-(2,3-dioxoindol-1-yl)acetate allows it to bind with high affinity to AChE, effectively inhibiting the enzyme .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can have various downstream effects, depending on the specific location and function of the cholinergic synapse.
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, which can have various effects at the molecular and cellular levels . For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially alleviate symptoms related to cognitive decline .
実験室実験の利点と制限
Benzyl oxindole-3-acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits a wide range of biological activities, making it a useful starting material for the synthesis of various bioactive compounds. However, it also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully elucidate its biological activities and potential applications.
将来の方向性
There are several future directions for research on Benzyl 2-(2,3-dioxoindol-1-yl)acetate oxindole-3-acetate. One area of research is the synthesis of novel bioactive compounds based on Benzyl 2-(2,3-dioxoindol-1-yl)acetate oxindole-3-acetate. Another area of research is the investigation of its potential applications in the treatment of various diseases, including cancer and inflammation. Further research is also needed to fully elucidate its mechanism of action and to identify potential targets for drug development. Overall, Benzyl 2-(2,3-dioxoindol-1-yl)acetate oxindole-3-acetate has great potential for scientific research and drug development, and further research is needed to fully explore its potential applications.
合成法
Benzyl oxindole-3-acetate can be synthesized through a multistep reaction involving the condensation of Benzyl 2-(2,3-dioxoindol-1-yl)acetateamine with 2,3-dioxoindoline-1-acetic acid, followed by esterification with Benzyl 2-(2,3-dioxoindol-1-yl)acetate bromide. This reaction sequence yields Benzyl 2-(2,3-dioxoindol-1-yl)acetate oxindole-3-acetate as a white crystalline solid with a melting point of 98-100°C. The purity and yield of the product can be improved through recrystallization and purification using column chromatography.
科学的研究の応用
- 2-(2,3-ジオキソインドール-1-イル)酢酸ベンジルは、潜在的な AChE 阻害剤として研究されています。 AChE はアルツハイマー病 (AD) において重要な役割を果たし、その阻害は AD に関連する認知障害の管理に役立ちます .
- 2-(2,3-ジオキソインドール-1-イル)酢酸ベンジルの誘導体は、ペプチド合成におけるアシル化剤として役立ちます。 この化合物を取り込んだ N-(保護された α-アミノアシル)ベンゾトリアゾールは、ペプチドとその模倣体およびコンジュゲートを調製するための強力なツールです .
- インドール誘導体は、この化合物を含め、植物生物学に応用されています。例えば、インドール-3-酢酸 (IAA) は、トリプトファン分解から生成される植物ホルモンです。 2-(2,3-ジオキソインドール-1-イル)酢酸ベンジルは、植物において同様の効果または相互作用を示す可能性があります .
アセチルコリンエステラーゼ (AChE) 阻害
ペプチド合成
植物ホルモンアナログ
特性
IUPAC Name |
benzyl 2-(2,3-dioxoindol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-15(22-11-12-6-2-1-3-7-12)10-18-14-9-5-4-8-13(14)16(20)17(18)21/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLKMPGWZZNSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-(chloromethyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2456472.png)
![6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B2456473.png)
![5-amino-N-(4-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2456476.png)

![5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2456478.png)
![[1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate](/img/structure/B2456479.png)
![1-(4-methylbenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456484.png)